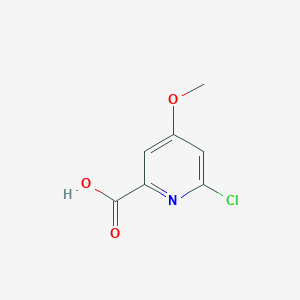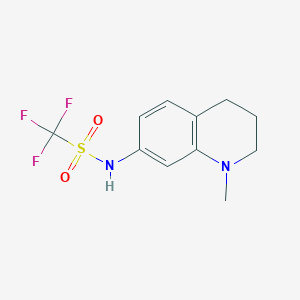
2-Carboxypyridin-4-boronsäure
Übersicht
Beschreibung
2-Carboxypyridine-4-boronic acid is a useful research compound. Its molecular formula is C6H6BNO4 and its molecular weight is 166.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Carboxypyridine-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Carboxypyridine-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
2-Carboxypyridin-4-boronsäure: wird in der Sensorik häufig eingesetzt, da sie mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen interagieren kann . Diese Interaktion ist entscheidend für die Entwicklung sowohl homogener Assays als auch heterogener Detektionssysteme. Die Verbindung kann an der Grenzfläche des Sensormaterials oder im Bulk-Probenmaterial eingesetzt werden, was sie für verschiedene Sensortechnologien vielseitig einsetzbar macht.
Biologische Markierung und Proteinmanipulation
Die Boronsäuregruppe von 4-Boronopicolinsäure ermöglicht eine selektive Bindung an cis-Diole, die häufig in Zuckern vorkommen, die an Proteine gebunden sind. Diese Eigenschaft wird in der biologischen Markierung ausgenutzt, wodurch es Forschern ermöglicht wird, Proteine in zellulären Umgebungen zu verfolgen und zu manipulieren . Sie ist besonders nützlich bei der Untersuchung von Protein-Glykosylierungsmustern, die bei der Krankheitsentwicklung und der zellulären Signaltransduktion eine wichtige Rolle spielen.
Therapeutische Entwicklung
Boronsäuren, einschließlich This compound, zeigen vielversprechende Eigenschaften in der Entwicklung von Therapeutika . Ihre Fähigkeit, reversible kovalente Bindungen mit Zuckern zu bilden, macht sie zu geeigneten Kandidaten für die Entwicklung von Medikamenten, die auf Enzyme oder Rezeptoren abzielen, die an der Kohlenhydraterkennung und -verarbeitung beteiligt sind.
Trennungstechnologien
In der analytischen Chemie kann 4-Boronopicolinsäure zur Trennung von Sacchariden und Glykokonjugaten verwendet werden. Die Boronsäuregruppe bildet Komplexe mit Diolen, die in chromatographischen Techniken ausgenutzt werden können, um Moleküle auf der Grundlage ihres Zuckergehalts zu trennen .
Elektrophorese von glykosylierten Molekülen
Die Interaktion von Boronsäuren mit glykosylierten Molekülen wird in der Elektrophorese verwendet, wodurch Proteine auf der Grundlage ihres Glykosylierungsgrades getrennt werden können. Diese Anwendung ist in der Diabetesforschung von Bedeutung, wo die Überwachung der Glykohämoglobinwerte entscheidend ist .
Kontrollierte Freisetzungssysteme
This compound: wurde in Polymere zur kontrollierten Freisetzung von Insulin eingearbeitet . Die Boronsäuregruppen reagieren auf Veränderungen der Glukosekonzentration, wodurch sie sich ideal für die Entwicklung von responsiven Abgabesystemen für die Diabetesbehandlung eignen.
Krebsdiagnostik und -therapie
Neuere Studien haben 4-Boronopicolinsäure-modifizierte magnetische Partikel für die selektive Aufnahme von Sialinsäure-Biomolekülen eingesetzt, die in metastasierendem Krebs überexprimiert werden . Diese Anwendung zeigt Potenzial sowohl für die Diagnose als auch für die Behandlung von Krebs durch das gezielte Anvisieren von Sialinsäure als Biomarker.
Hochaffine Bindung an Sialinsäuren
Heterocyclische Boronsäuren, einschließlich 4-Boronopicolinsäure, haben eine hohe Affinität und Selektivität für Sialinsäuren gezeigt. Diese Zuckerreste sind mit Tumorwachstum und Krebsentwicklung verbunden, wodurch Boronsäuren wertvoll für die Untersuchung und potenzielle Behandlung von Krebs werden .
Wirkmechanismus
Target of Action
The primary targets of 2-Carboxypyridine-4-boronic acid, also known as 4-Boronopicolinic acid, are sialic acids (SAs or N-acetylneuraminic acid), which are sugar residues intimately linked with tumor growth and cancer progression .
Mode of Action
4-Boronopicolinic acid demonstrates unusually high affinity and selectivity for sialic acids . The compound is known to reversibly interact with the diol groups found in sugars and glycoproteins . The exact mechanism is still elusive, although hydrogen bonding between the aromatic nitrogen and sa carboxyl group is proposed to play an assistive role .
Biochemical Pathways
The interaction of 4-Boronopicolinic acid with sialic acids affects the biochemical pathways associated with tumor growth and cancer progression . The compound’s ability to bind selectively to sialic acids can mediate a wide variety of physiological and pathological cell processes .
Pharmacokinetics
The compound is known to be a relatively stable and readily prepared organoboron reagent .
Result of Action
The molecular and cellular effects of 2-Carboxypyridine-4-boronic acid’s action primarily involve its interaction with sialic acids. This interaction can lead to changes in the expression of sialylated glycans, which are commonly associated with cancer progression, poor prognosis, and higher metastatic potential .
Action Environment
The action, efficacy, and stability of 4-Boronopicolinic acid are influenced by environmental factors, particularly pH. The compound’s interactions with sialic acids strengthen under the weakly acidic pH conditions associated with a hypoxic tumoral microenvironment . This property makes 4-Boronopicolinic acid particularly useful in targeting therapeutic agents to highly sialylated epitopes or tumor cells .
Biochemische Analyse
Biochemical Properties
2-Carboxypyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial in studying enzyme mechanisms and protein functions.
Cellular Effects
2-Carboxypyridine-4-boronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins, leading to changes in cellular functions. For instance, its interaction with specific proteins can modulate signaling pathways, thereby influencing gene expression and metabolic activities .
Molecular Mechanism
At the molecular level, 2-Carboxypyridine-4-boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit or activate enzymes. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Carboxypyridine-4-boronic acid can change over time. Its stability and degradation are important factors to consider in experimental designs. Studies have shown that this compound remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular functions .
Dosage Effects in Animal Models
The effects of 2-Carboxypyridine-4-boronic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular functions, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for its safe and effective use in research .
Metabolic Pathways
2-Carboxypyridine-4-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s role in these pathways is essential for understanding its broader impact on cellular functions .
Transport and Distribution
Within cells and tissues, 2-Carboxypyridine-4-boronic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which can influence its activity and function. Understanding these transport mechanisms is vital for optimizing its use in biochemical research .
Subcellular Localization
2-Carboxypyridine-4-boronic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it can exert its effects. Studying its subcellular localization provides insights into its precise role in cellular processes .
Eigenschaften
IUPAC Name |
4-boronopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-6(10)5-3-4(7(11)12)1-2-8-5/h1-3,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKBLCPJNBCIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634896 | |
| Record name | 4-Boronopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-59-8 | |
| Record name | 4-Boronopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate](/img/structure/B1592504.png)




![5-Chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1592513.png)







